N-Docosahexaensäure-Sphingomyelin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

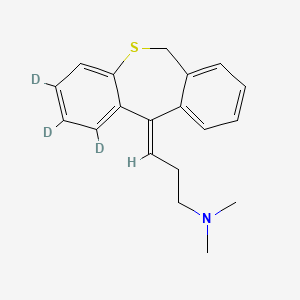

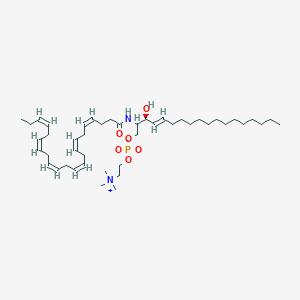

N-Docosahexaenoic sphingomyelin (DHSM) is a sphingolipid that contains the omega-3 fatty acid docosahexaenoic acid (DHA). DHSM is found in high concentrations in the brain and nervous system, where it plays an important role in maintaining membrane fluidity and function. DHSM has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological disorders.

Wissenschaftliche Forschungsanwendungen

Strukturelle Rolle in Zellmembranen

Sphingomyelin, einschließlich N-Docosahexaensäure-Sphingomyelin, spielt eine Schlüsselrolle bei der Modulation der Eigenschaften von Säugetiermembranen {svg_1}. Es dient als ein wichtiger Pool für bioaktive Moleküle und ist weit verbreitet in der exoplasmatischen Schicht von Säugetierzellen zu finden {svg_2}. Es bindet an verschiedene bioaktive Moleküle wie Cholesterin {svg_3}.

Sphingolipid-Stoffwechsel

Sphingomyelin ist ein lebenswichtiges Lipid in eukaryotischen Organismen, und sein Gehalt beeinflusst die Membranorganisation und -kinetik sowie die sie umgebenden Membranproteine {svg_4}. Die Untersuchung der Sphingomyelin-Synthase liefert Einblicke in den katalytischen Mechanismus des Sphingolipid-Stoffwechsels {svg_5}.

Rolle bei Neuroinflammation und Neurodegeneration

Neuere Studien haben deutlich gemacht, dass Sphingolipide, einschließlich Sphingomyelin, verschiedene, aber miteinander vernetzte Signalwege im zentralen Nervensystem (ZNS) besitzen {svg_6}. Sie steuern physiologische Prozesse im ZNS und beteiligen sich an einer Vielzahl von neuroinflammatorischen und neurodegenerativen Erkrankungen {svg_7}.

Rolle bei der zellulären Apoptose

Sphingolipide, einschließlich Sphingomyelin, sind als charakteristische Mediatoren verschiedener zellulärer Prozesse entstanden, die von Zellwachstum und -proliferation bis hin zur zellulären Apoptose reichen {svg_8}. Sie führen Immunantworten aus und regulieren Entzündungen {svg_9}.

Rolle in der Zusammensetzung und Signalübertragung von Lipid-Rafts

This compound hat eine entzündungshemmende Wirkung auf primäre humane retinale vaskuläre Endothelzellen (hRVE) durch Modifizierung der Zusammensetzung und Signalübertragung von Caveolae/Lipid-Rafts {svg_10}. Ceramide, Bestandteile von Lipid-Rafts, werden aus Sphingomyelin durch die Wirkung von neutraler oder saurer Sphingomyelinase oder durch De-novo-Synthese erzeugt {svg_11}.

Therapeutische Strategien, die auf Sphingolipide abzielen

Angesichts der eindeutigen Bedeutung von Sphingolipiden im ZNS werden therapeutische Strategien, die auf Sphingolipide abzielen, für verbesserte Arzneimittelansätze untersucht {svg_12}. Dazu gehören die wichtigsten Enzyme, die am Sphingolipid-Stoffwechsel beteiligt sind (insbesondere Sphingosin-Kinase 1), neuartige metabolische Zwischenprodukte (N-Acetyl-Sphingosin) und ihre komplexen Wechselwirkungen in der ZNS-Physiologie {svg_13}.

Wirkmechanismus

Target of Action

N-Docosahexaenoic sphingomyelin primarily targets sphingomyelin signaling pathways and ceramide production in cells . Sphingomyelin is the most abundant sphingolipid in animal cell membranes, localized to the outer membrane leaflet where it greatly contributes to the formation of specialized liquid-ordered domains called lipid rafts .

Mode of Action

N-Docosahexaenoic sphingomyelin interacts with its targets by modifying the composition and signaling of caveolae/lipid rafts . Ceramides, components of lipid rafts, are generated from sphingomyelin by the action of neutral or acid sphingomyelinase or by de novo synthesis . N-Docosahexaenoic sphingomyelin appears to regulate both apoptosis and inflammation in the vascular system .

Biochemical Pathways

The affected biochemical pathways involve the sphingomyelin signaling pathways and ceramide production . The neutral sphingomyelinases (N-SMases) catalyze the conversion of sphingomyelin to ceramide . Ceramide molecules aggregate/assemble on the plasma membrane to form “platforms” that facilitate the viral intake into the cell .

Pharmacokinetics

It’s known that sphingomyelin supports brain myelination, a process closely associated with cognitive maturation . The presence of sphingomyelin in breast milk suggests a role in infant nutrition .

Result of Action

The molecular and cellular effects of N-Docosahexaenoic sphingomyelin’s action include a significant increase in all parameters (sphingomyelin, plasminogen, and docosahexaenoic acid) in medium Autism Spectrum Disorder (ASD) cases . In under medium cases of ASD, there is a significant decrease in Sphingomyelin levels .

Action Environment

The action, efficacy, and stability of N-Docosahexaenoic sphingomyelin can be influenced by environmental factors. For instance, the presence of sphingomyelin in breast milk suggests that diet can play a role in its action .

Zukünftige Richtungen

The formation of migrasomes is initiated by the assembly of sphingomyelin synthase 2 foci at the leading edge of migrating cells . This research provides insights into the catalytic mechanism of SMSr and expands our understanding of sphingolipid metabolism . Further investigation is needed to confirm the role of ASM in the human setting of aging and age-related neurodegenerative diseases .

Biochemische Analyse

Biochemical Properties

N-Docosahexaenoic sphingomyelin is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is sphingomyelinase, which catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphocholine . This reaction is crucial for the regulation of cellular processes such as apoptosis, cell growth, and differentiation. Additionally, N-Docosahexaenoic sphingomyelin interacts with proteins involved in lipid raft formation, which are specialized membrane microdomains that play a role in signal transduction and membrane trafficking .

Cellular Effects

N-Docosahexaenoic sphingomyelin has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the sphingomyelin signaling pathway, leading to changes in ceramide production and subsequent alterations in cell behavior . In cancer cells, an increase in sphingomyelin content on the cell surface has been linked to tumor initiation, progression, and immune evasion . Furthermore, N-Docosahexaenoic sphingomyelin plays a role in the regulation of cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of N-Docosahexaenoic sphingomyelin involves its interactions with various biomolecules. It binds to sphingomyelinase, facilitating the hydrolysis of sphingomyelin to ceramide . This interaction is critical for the generation of ceramide, a bioactive lipid that regulates numerous cellular processes. Additionally, N-Docosahexaenoic sphingomyelin can modulate the activity of sphingomyelin synthase, an enzyme responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine . These interactions highlight the compound’s role in maintaining the balance of sphingolipid metabolism and its impact on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Docosahexaenoic sphingomyelin can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, the exposure of sphingomyelin to the cytosol precedes the catastrophic breakage of bacteria-containing vacuoles, indicating its role in membrane stress and pathogen entry . Additionally, the temporal dynamics of sphingomyelin metabolism can affect the production of ceramide and other sphingolipid metabolites, leading to changes in cellular responses over time .

Dosage Effects in Animal Models

The effects of N-Docosahexaenoic sphingomyelin vary with different dosages in animal models. At lower doses, it has been shown to enhance therapeutic delivery and improve pharmacokinetics and tumor delivery efficiency . At higher doses, it can lead to systemic toxicities and adverse effects . These dosage-dependent effects highlight the importance of optimizing the concentration of N-Docosahexaenoic sphingomyelin for therapeutic applications.

Metabolic Pathways

N-Docosahexaenoic sphingomyelin is involved in several metabolic pathways, including the sphingolipid signaling pathway . It interacts with enzymes such as sphingomyelinase and sphingomyelin synthase, which regulate the conversion of sphingomyelin to ceramide and vice versa . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various cellular processes, including apoptosis, cell growth, and differentiation .

Transport and Distribution

The transport and distribution of N-Docosahexaenoic sphingomyelin within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes by lipid transport proteins and is distributed within various cellular compartments . The localization and accumulation of N-Docosahexaenoic sphingomyelin can influence its activity and function, particularly in membrane microdomains such as lipid rafts .

Subcellular Localization

N-Docosahexaenoic sphingomyelin is localized in various subcellular compartments, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The localization of N-Docosahexaenoic sphingomyelin is critical for its role in cellular signaling and membrane dynamics .

Eigenschaften

IUPAC Name |

[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHCZJDMNPDLS-GROXNLSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)